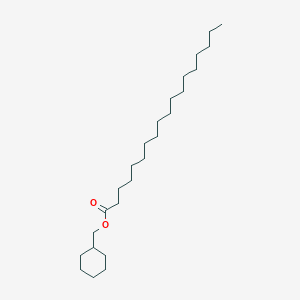

Methylcyclohexyl stearate

CAS No.: 71750-44-2

Cat. No.: VC16966473

Molecular Formula: C25H48O2

Molecular Weight: 380.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71750-44-2 |

|---|---|

| Molecular Formula | C25H48O2 |

| Molecular Weight | 380.6 g/mol |

| IUPAC Name | cyclohexylmethyl octadecanoate |

| Standard InChI | InChI=1S/C25H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h24H,2-23H2,1H3 |

| Standard InChI Key | AJZARCDGAYBFQA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC1CCCCC1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methylcyclohexyl stearate is characterized by a cyclohexane ring substituted with methyl and isopropyl groups at the 5- and 2-positions, respectively, esterified to a stearic acid backbone. The IUPAC name, (5-methyl-2-propan-2-ylcyclohexyl) octadecanoate, reflects this configuration. The stereochemistry and spatial arrangement of substituents influence its physical properties, such as melting point and solubility.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 93919-01-8 |

| Molecular Formula | |

| Molecular Weight | 422.7 g/mol |

| SMILES Notation | CCCCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |

| InChIKey | UFFYOHVNDSTCTL-UHFFFAOYSA-N |

The cyclohexyl group’s chair conformation minimizes steric strain, while the stearate chain () contributes to hydrophobic interactions.

Synthesis and Reaction Kinetics

Esterification Mechanism

The synthesis of methylcyclohexyl stearate typically involves acid- or base-catalyzed esterification between stearic acid and 2-isopropyl-5-methylcyclohexanol. Sulfuric acid or p-toluenesulfonic acid are common catalysts, operating at temperatures between 60–120°C. The reaction proceeds via nucleophilic acyl substitution, with water removal driving completion.

Table 2: Representative Synthesis Conditions

| Parameter | Value |

|---|---|

| Reactants | Stearic acid, 2-isopropyl-5-methylcyclohexanol |

| Catalyst | HSO (1–5 wt%) |

| Temperature | 80–100°C |

| Reaction Time | 4–8 hours |

Crystallization Dynamics

Studies on analogous stearate esters, such as methyl stearate, reveal that solvent choice critically impacts crystal morphology and growth rates . For example:

-

In toluene, diffusion-limited growth produces larger, well-faceted crystals due to low solute diffusivity.

-

In n-dodecane, surface integration kinetics dominate, yielding smaller crystals with higher nucleation rates .

These findings suggest that methylcyclohexyl stearate’s crystallization behavior may follow similar solvent-dependent trends, influencing its industrial processing.

Physicochemical Properties

Thermal and Solubility Profiles

Methylcyclohexyl stearate exhibits high thermal stability, a hallmark of long-chain esters. Its melting point is estimated between 45–55°C, extrapolated from homologous compounds. The compound is insoluble in water but miscible with nonpolar solvents like hexane and toluene .

Interfacial Behavior

The ester’s amphiphilic nature—combining a polar carboxylate group and nonpolar alkyl chains—enables surfactant-like behavior. This property is leveraged in formulations requiring emulsification or surface tension reduction.

Industrial Applications

Plastics and Polymer Additives

As a lubricant and release agent, methylcyclohexyl stearate reduces friction during polymer processing. In polyvinyl chloride (PVC), it enhances thermal stability by scavenging HCl generated during degradation .

Cosmetics and Personal Care

The compound’s emollient properties make it suitable for lotions and creams, where it forms a hydrophobic barrier to prevent moisture loss. Its large molecular weight minimizes skin penetration, aligning with safety guidelines .

Specialty Lubricants

In high-temperature environments, methylcyclohexyl stearate serves as a biodegradable lubricant base. Its oxidative stability surpasses that of mineral oils, reducing sludge formation .

Future Research Directions

-

Crystallography: Single-crystal X-ray diffraction studies could resolve the compound’s solid-state packing and polymorphic forms.

-

Biodegradation Pathways: Assessing environmental persistence through microbial degradation assays.

-

High-Throughput Screening: Evaluating performance in novel applications like phase-change materials or battery electrolytes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume